N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide
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Overview
Description
N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide is a complex organic compound that features a variety of functional groups, including triazole, pyrazole, thiophene, and nitrobenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide typically involves multi-step organic reactions. The key steps include the formation of the triazole ring, the introduction of the pyrazole and thiophene moieties, and the final coupling with the nitrobenzamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-aminobenzamide
- **N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide
Uniqueness
The uniqueness of N-{[4-Methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H25N7O4S2 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C27H25N7O4S2/c1-17-5-7-18(8-6-17)22-14-21(23-4-3-13-39-23)31-33(22)25(35)16-40-27-30-29-24(32(27)2)15-28-26(36)19-9-11-20(12-10-19)34(37)38/h3-13,22H,14-16H2,1-2H3,(H,28,36) |
InChI Key |
OTXOJXGXRJEHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CS5 |
Origin of Product |
United States |
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